molecular formula C7H4ClIN2 B106387 7-Chloro-3-iodo-1H-indazole CAS No. 885522-00-9

7-Chloro-3-iodo-1H-indazole

Cat. No.: B106387
CAS No.: 885522-00-9
M. Wt: 278.48 g/mol
InChI Key: FTMZPQUNZZQFMX-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and iodine substituents on the indazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

7-Chloro-3-iodo-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Future Directions

The synthesis of 1H- and 2H-indazoles has been a focus of research in recent years, with new strategies being developed . These compounds have potential applications in various fields, including medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the iodination of 7-chloro-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated indazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1H-indazole: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    3-Iodo-1H-indazole: Lacks the chlorine substituent, affecting its binding affinity to certain targets.

    7-Bromo-3-iodo-1H-indazole: Similar structure but with bromine instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

7-Chloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological properties. This dual halogenation allows for versatile modifications and interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

7-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZPQUNZZQFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646272
Record name 7-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-00-9
Record name 7-Chloro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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